molecular formula C10H15BN2O3 B1401500 (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid CAS No. 1093115-76-4

(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid

Cat. No.: B1401500
CAS No.: 1093115-76-4
M. Wt: 222.05 g/mol
InChI Key: YTYDHNSBMXYLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid: is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a diethylcarbamoyl group. The molecular formula of this compound is C10H15BN2O3, and it has a molecular weight of 222.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-(Diethylcarbamoyl)pyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include the use of a solvent such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups on biomolecules, forming reversible covalent bonds. This interaction can inhibit the activity of enzymes or block receptor sites, thereby modulating biological pathways .

Comparison with Similar Compounds

Uniqueness: The presence of the diethylcarbamoyl group in (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid imparts unique chemical properties, such as increased stability and specific reactivity, making it distinct from other similar compounds. This uniqueness enhances its utility in various scientific and industrial applications .

Properties

IUPAC Name

[6-(diethylcarbamoyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O3/c1-3-13(4-2)10(14)9-6-5-8(7-12-9)11(15)16/h5-7,15-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYDHNSBMXYLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855762
Record name [6-(Diethylcarbamoyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093115-76-4
Record name [6-(Diethylcarbamoyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid
Reactant of Route 2
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.